ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by:
- Position 5: A 2-chlorophenyl group, introducing steric and electronic effects due to the ortho-chloro substituent.
- Position 6: An ethyl carboxylate group, enhancing solubility and reactivity.
This compound is synthesized via multi-component reactions involving substituted aldehydes, thiouracil derivatives, and chloroacetic acid under acidic conditions (e.g., acetic anhydride and sodium acetate) . Structural confirmation relies on spectroscopic methods (IR, NMR, MS) and crystallography, though the E/Z configuration at the benzylidene double bond may require further analysis .
Properties
IUPAC Name |
ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-[(3-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O5S/c1-3-32-22(29)19-13(2)25-23-26(20(19)16-9-4-5-10-17(16)24)21(28)18(33-23)12-14-7-6-8-15(11-14)27(30)31/h4-12,20H,3H2,1-2H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTBOSORFMRMQE-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps. One common method includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with 2-aminothiophenol and a suitable catalyst to form the thiazolopyrimidine ring system. The final step involves the nitration of the benzylidene group using a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and appropriate solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of the corresponding amine.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Molecular Weight
The molecular weight is approximately 464.97 g/mol.
Chemical Characteristics
The compound features a thiazole-pyrimidine core, which is known for its diverse biological activities. The presence of both chlorophenyl and nitrobenzylidene groups enhances its reactivity and potential interactions with biological targets.
Antitumor Activity
Recent studies have indicated that compounds with thiazolo[3,2-a]pyrimidine structures exhibit significant antitumor properties. The specific compound under consideration has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, it has shown effectiveness against breast and prostate cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Antimicrobial Properties
Research has demonstrated that ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate possesses antimicrobial activity against a range of pathogenic bacteria and fungi. In vitro studies have reported its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes in vitro, indicating its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Neuroprotective Effects
There is emerging evidence that this compound may exert neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and neuronal cell death in experimental models of Alzheimer's disease.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antitumor effects | Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potent activity. |
| Study B | Assess antimicrobial efficacy | Showed significant inhibition against E. coli and S. aureus, comparable to standard antibiotics. |
| Study C | Investigate anti-inflammatory properties | Reduced levels of TNF-alpha and IL-6 in treated macrophage cultures. |
Mechanism of Action
The mechanism of action of ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Table 1: Substituent Variations and Key Properties
Substituent Effects on Properties
Electron-Withdrawing Groups (EWGs) :
- The 3-nitrobenzylidene group in the target compound enhances electrophilicity and may improve binding to biological targets via nitro group interactions (e.g., H-bonding, charge transfer) . Comparatively, 4-bromophenyl () introduces π-halogen interactions, stabilizing crystal packing .
- Fluorine () increases lipid solubility and metabolic stability, critical for drug bioavailability .
Electron-Donating Groups (EDGs) :
Crystallographic and Supramolecular Features
- Hydrogen Bonding : Compounds with acetoxybenzylidene () form cooperative C–H···O bonds, creating supramolecular chains . The target compound’s nitro group may similarly engage in H-bonding or nitro···π interactions.
- π-Interactions :
- Nitrobenzylidene derivatives (target) likely exhibit stronger π-stacking than methoxy-substituted analogs due to electron-deficient aromatic systems.
- Trimethoxybenzylidene () shows C–H···π interactions (centroid distance 3.7523 Å), stabilizing crystal lattices .
Biological Activity
Ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound that belongs to the thiazolo-pyrimidine class of heterocycles, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 458.92 g/mol. The structure features a thiazolo-pyrimidine core, which is known for its role in various biological activities.
Anticancer Activity
Research indicates that compounds with thiazolo-pyrimidine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Tubulin Polymerization : Some thiazole derivatives have been reported to disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Cytotoxicity Against Cancer Cell Lines : The compound has shown cytotoxic effects against various cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast), demonstrating selective toxicity with low IC50 values .
Anticonvulsant Activity
Thiazole-containing compounds have also been investigated for their anticonvulsant properties. For example:
- Activity in Seizure Models : Compounds similar to this compound have been tested in animal models for their ability to protect against seizures induced by pentylenetetrazol (PTZ), showing promising results .
Anti-inflammatory and Analgesic Properties
Thiazolo-pyrimidine derivatives have been noted for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, thus providing potential therapeutic benefits for conditions characterized by inflammation .
Structure-Activity Relationship (SAR)
The biological activity of thiazolo-pyrimidine derivatives is significantly influenced by their structural features. Key observations include:
- Substituents on the Phenyl Ring : The presence of electron-withdrawing groups such as chlorine or nitro groups enhances the potency of these compounds against cancer cells and may improve their pharmacokinetic properties .
- Methyl Group Positioning : The positioning of methyl groups on the thiazole ring appears to play a crucial role in enhancing the biological activity, particularly in anticancer assays .
Case Studies
Several studies have highlighted the efficacy of thiazolo-pyrimidine derivatives:
- Evren et al. (2019) demonstrated that a series of thiazole derivatives exhibited strong selectivity against A549 cells with IC50 values significantly lower than standard chemotherapeutic agents .
- A recent study reported that compounds with structural similarities to this compound showed promising results in inhibiting tubulin polymerization and inducing apoptosis in various cancer cell lines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
